molecular formula C12H19N B13005378 1-(2,3-Dimethylphenyl)butan-1-amine

1-(2,3-Dimethylphenyl)butan-1-amine

Cat. No.: B13005378
M. Wt: 177.29 g/mol
InChI Key: IKLDDWSUHKLYJE-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of butanamine, featuring a dimethylphenyl group attached to the butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)butan-1-amine typically involves the alkylation of 2,3-dimethylphenylamine with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

1-(2,3-Dimethylphenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)butan-1-amine
  • 1-(3,4-Dimethylphenyl)butan-1-amine
  • 1-(2,3-Dimethylphenyl)propan-1-amine

Uniqueness

1-(2,3-Dimethylphenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This distinct structure may result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8,12H,4,6,13H2,1-3H3

InChI Key

IKLDDWSUHKLYJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=C1C)C)N

Origin of Product

United States

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